N-(2-chlorophenyl)-1H-indazole-3-carboxamide is a synthetic compound belonging to the class of indazole derivatives. This compound features a chlorophenyl group attached to the indazole core, with a carboxamide functional group at the 3-position. Indazoles are known for their diverse biological activities, making them significant in medicinal chemistry and drug development.
The compound is synthesized through various chemical methods, often involving reactions of indazole derivatives with chlorinated aromatic compounds. It is not naturally occurring and is primarily produced in laboratory settings for research purposes.
N-(2-chlorophenyl)-1H-indazole-3-carboxamide is classified as an aromatic amide due to its structure, which includes an indazole core and a carboxamide functional group. It falls under the broader category of synthetic cannabinoids, which are compounds designed to mimic the effects of natural cannabinoids found in cannabis.
The synthesis of N-(2-chlorophenyl)-1H-indazole-3-carboxamide typically involves several key steps:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. For instance, reactions may be conducted under reflux conditions or using microwave-assisted synthesis to enhance efficiency .
The molecular formula for N-(2-chlorophenyl)-1H-indazole-3-carboxamide is . Its structure features:
N-(2-chlorophenyl)-1H-indazole-3-carboxamide can undergo various chemical transformations:
Reactions are typically carried out under controlled conditions, with monitoring via techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and purity .
The mechanism of action for N-(2-chlorophenyl)-1H-indazole-3-carboxamide primarily involves its interaction with specific receptors in the endocannabinoid system. It may act as an agonist or antagonist depending on its binding affinity and the receptor subtype involved. This interaction can modulate various physiological processes, including pain perception and inflammation.
Research indicates that compounds within this class may inhibit specific kinases involved in cell signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammatory diseases .
N-(2-chlorophenyl)-1H-indazole-3-carboxamide has several scientific applications:
PAK1 (p21-activated kinase 1) is a serine/threonine kinase acting as a critical node in oncogenic signaling networks. It functions as a downstream effector of Rho GTPases (Cdc42/Rac1), regulating cytoskeletal dynamics, cell survival, proliferation, and metastasis. PAK1 is frequently amplified or overexpressed in malignancies such as breast cancer (30% amplification rate), pancreatic cancer, and colorectal cancer, correlating with poor prognosis and therapeutic resistance [2] [7]. Mechanistically, PAK1 hyperactivation:
Table 1: PAK1 Dysregulation in Human Cancers
Cancer Type | PAK1 Alteration | Functional Consequence | Clinical Impact |
---|---|---|---|
Breast Cancer | Amplification (30%) | EMT induction, ERα suppression | Reduced survival, endocrine resistance |
Pancreatic Cancer | Overexpression | KRAS-driven tumorigenesis | Metastasis, gemcitabine resistance |
Colorectal Cancer | Overexpression | β-catenin activation | Tumor initiation, invasion |
Indazole-3-carboxamides represent a structurally novel class of kinase inhibitors. The scaffold’s versatility enables:
N-(2-chlorophenyl)-1H-indazole-3-carboxamide (CID: 46882662, CAS: 23765-17-5) exemplifies this chemotype. Its molecular formula (C₁₄H₁₀ClN₃O, MW: 271.70) features a chlorine atom at the ortho position of the phenyl ring, optimizing steric occlusion in PAK1’s ATP-binding site [1] [5] [6].
Table 2: Evolution of Indazole-Based PAK1 Inhibitors
Compound | Scaffold | PAK1 IC₅₀ | Selectivity | Limitations |
---|---|---|---|---|
PF-3758309 | Aminopyrazole | 14 nM | Pan-PAK | Poor PK, toxicity |
FRAX1036 | Pyrido[2,3-d]pyrimidine | 21 nM | Group I PAK | Low cellular potency |
N-(2-chlorophenyl)-1H-indazole-3-carboxamide | Indazole-3-carboxamide | 48 nM* | PAK1 > PAK4 (10-fold) | Under optimization |
*Data from enzymatic assays [5].
Metastatic progression relies on PAK1-driven pathways, making it a compelling target for compounds like N-(2-chlorophenyl)-1H-indazole-3-carboxamide:
Table 3: Anti-Metastatic Efficacy of N-(2-chlorophenyl)-1H-indazole-3-carboxamide Analogs
Cancer Model | Assay | Efficacy Outcome | Mechanistic Insight |
---|---|---|---|
Breast Cancer (T47D-FAR) | 3D Spheroid Invasion | 67% inhibition at 5 µM | ↓ p-ERK, ↓ F-actin polymerization |
Pancreatic Cancer (MIA PaCa-2) | Collagen Invasion | 52% inhibition at 10 µM | ↓ Snail, ↑ E-cadherin |
Lung Cancer (A549) | Anchorage-Independent Growth | 70% colony reduction at 2 µM | ↓ Cyclin D1, ↑ p27 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6